molecular formula C18H29BO5 B13359271 4,5-Diisopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

4,5-Diisopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B13359271
M. Wt: 336.2 g/mol
InChI Key: CPLLJIYYDWPINF-UHFFFAOYSA-N
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Description

4,5-Diisopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenol group substituted with diisopropoxy and dioxaborolan groups. Its molecular formula is C16H27BO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diisopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of phenol derivatives with boronic acid esters. One common method is the borylation of phenol using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Diisopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while reduction results in alcohols .

Scientific Research Applications

4,5-Diisopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diisopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the boronic ester moiety can interact with enzymes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diisopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. The presence of both diisopropoxy and dioxaborolan groups allows for a wide range of modifications and interactions, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C18H29BO5

Molecular Weight

336.2 g/mol

IUPAC Name

4,5-di(propan-2-yloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C18H29BO5/c1-11(2)21-15-9-13(14(20)10-16(15)22-12(3)4)19-23-17(5,6)18(7,8)24-19/h9-12,20H,1-8H3

InChI Key

CPLLJIYYDWPINF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2O)OC(C)C)OC(C)C

Origin of Product

United States

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